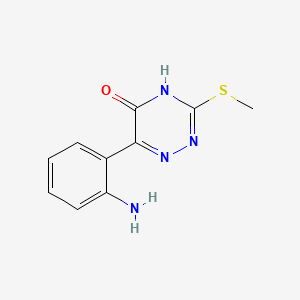
6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol, also known as AMT, is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry. It belongs to the class of triazine derivatives, which have been found to exhibit diverse biological activities such as antimicrobial, antiviral, and anticancer properties. The unique chemical structure of AMT makes it a promising candidate for further research in drug discovery.
Mecanismo De Acción
The exact mechanism of action of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol is not yet fully understood. However, studies have suggested that it may work by inhibiting the activity of enzymes involved in the synthesis of nucleic acids. This could explain its activity against bacteria and viruses, as well as its potential anticancer properties.
Efectos Bioquímicos Y Fisiológicos
6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol has been found to have several biochemical and physiological effects. In addition to its antimicrobial and antiviral properties, it has been shown to have anti-inflammatory effects. It has also been found to modulate the activity of certain neurotransmitters, suggesting potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol is its relatively simple synthesis method, which allows for large-scale production. Additionally, its unique chemical structure makes it a promising candidate for further research in drug discovery. However, its potential toxicity and limited bioavailability may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol. One area of interest is its potential applications in the treatment of neurological disorders, such as depression and anxiety. Another area of interest is its potential as a novel antimicrobial agent, particularly against drug-resistant strains of bacteria. Further studies are needed to fully understand the mechanism of action of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol and its potential applications in medicinal chemistry.
Métodos De Síntesis
The synthesis of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol can be achieved through several methods, including the reaction of 2-aminophenylhydrazine with methyl isothiocyanate, followed by cyclization with formaldehyde. Another method involves the reaction of 2-aminophenylhydrazine with thiocyanic acid, followed by cyclization with formaldehyde. Both methods have been shown to yield high purity and yield of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol.
Aplicaciones Científicas De Investigación
6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol has been the subject of several studies for its potential applications in medicinal chemistry. One study found that 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol exhibited potent activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Another study showed that 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol had antiviral activity against herpes simplex virus type 1. Additionally, 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol has been found to exhibit anticancer properties, inhibiting the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
6-(2-aminophenyl)-3-methylsulfanyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-16-10-12-9(15)8(13-14-10)6-4-2-3-5-7(6)11/h2-5H,11H2,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMXAKSUCUWJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C(=O)N1)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970167 |
Source


|
| Record name | 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol | |
CAS RN |
5482-85-9 |
Source


|
| Record name | 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

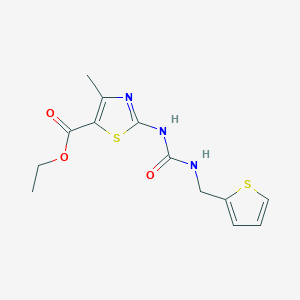
![2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B2607119.png)
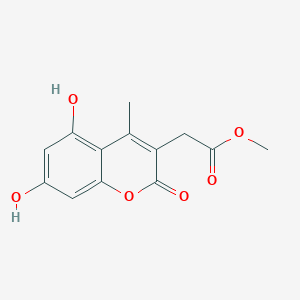
![Ethyl 4-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2607124.png)
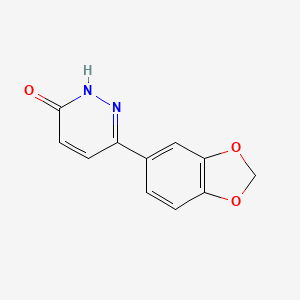
![Ethyl 4-[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2607126.png)

![4-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2607129.png)
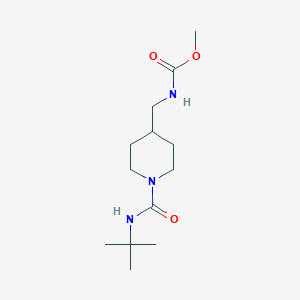
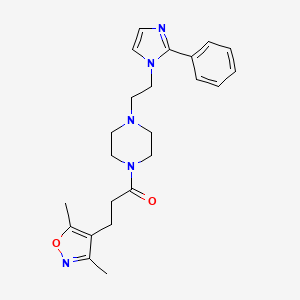
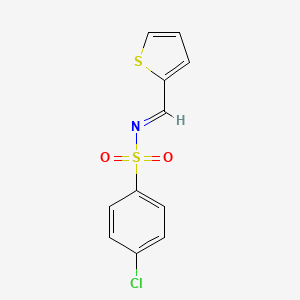
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-methylchromen-2-one](/img/structure/B2607134.png)
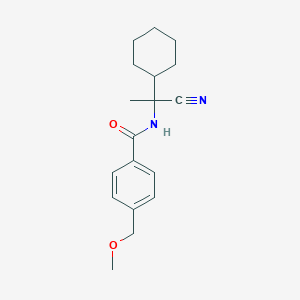
![3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2607137.png)